5-Bromo-2-(chloromethyl)-3-methylpyridine
Overview
Description
5-Bromo-2-(chloromethyl)-3-methylpyridine is a brominated aromatic heterocyclic organic compound. It is characterized by the presence of a bromine atom at the 5th position, a chloromethyl group at the 2nd position, and a methyl group at the 3rd position on the pyridine ring. This compound is of interest in various fields of chemistry, biology, and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(chloromethyl)-3-methylpyridine typically involves halogenation reactions. One common method is the halogenation of 2-(chloromethyl)-3-methylpyridine using bromine in the presence of a suitable catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(chloromethyl)-3-methylpyridine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized products, including carboxylic acids and ketones.
Reduction: Reduction reactions can produce amines or alcohols depending on the specific conditions used.
Substitution: Substitution reactions can lead to the formation of different substituted pyridines or other heterocyclic compounds.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-(chloromethyl)-3-methylpyridine is used as a building block for the synthesis of more complex organic molecules. It can be employed in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used as a probe or intermediate in the study of biological processes. Its reactivity makes it a valuable tool for labeling or modifying biomolecules.
Medicine: . Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 5-Bromo-2-(chloromethyl)-3-methylpyridine exerts its effects depends on the specific biological or chemical context. The bromine and chloromethyl groups can act as electrophilic centers, facilitating reactions with nucleophiles in biological systems.
Molecular Targets and Pathways: The specific molecular targets and pathways involved in the action of this compound vary depending on the application. In medicinal chemistry, the compound may target enzymes, receptors, or other proteins involved in disease processes. In chemical synthesis, it may participate in reactions with other organic molecules to form new compounds.
Comparison with Similar Compounds
2-Chloro-5-bromopyridine: This compound is similar to 5-Bromo-2-(chloromethyl)-3-methylpyridine but lacks the methyl group.
3-Methyl-2-(chloromethyl)pyridine: This compound has the same chloromethyl and methyl groups but lacks the bromine atom.
5-Bromo-2-(chloromethyl)pyridine: This compound is structurally similar but lacks the methyl group at the 3rd position.
Properties
IUPAC Name |
5-bromo-2-(chloromethyl)-3-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-5-2-6(8)4-10-7(5)3-9/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZSCICYPVCIGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699492 | |
Record name | 5-Bromo-2-(chloromethyl)-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40699492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015060-31-7 | |
Record name | 5-Bromo-2-(chloromethyl)-3-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1015060-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(chloromethyl)-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40699492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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